Cas no 1250995-45-9 (tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate)
1250995-45-9 structure
Product Name:tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
CAS-Nr.:1250995-45-9
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD17016763
CID:1221084
PubChem ID:54595555
Update Time:2025-06-09
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methyl-2-propanyl 2-azabicyclo[2.2.1]hept-7-ylcarbamate
- tert-Butyl N-{2-azabicyclo-[2.2.1]heptan-7-yl}carbamate
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- CS-0047912
- tert-Butyl (endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate
- rel-tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- AKOS025290923
- EN300-90615
- 1290626-06-0
- tert-Butyl2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- 7-(Boc-amino)-2-azabicyclo[2.2.1]heptane
- SB11165
- SCHEMBL20512583
- Carbamic acid, N-2-azabicyclo[2.2.1]hept-7-yl-, 1,1-dimethylethyl ester
- AS-33922
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate, 95%
- MFCD17016763
- 1250995-45-9
- tert-butyl N-[2-azabicyclo[2.2.1]heptan-7-yl]carbamate
- AM803086
- MFCD31695958
- (1R,4R,7R)-N-Boc-2-azabicyclo[2.2.1]heptan-7-amine
- W14550
- tert-Butyl 2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- SY343822
-
- MDL: MFCD17016763
- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
- InChI-Schlüssel: LKMTYLUKCLIYBU-UHFFFAOYSA-N
- Lächelt: O(C(C)(C)C)C(NC1C2CCC1CN2)=O
Berechnete Eigenschaften
- Genaue Masse: 212.152477885g/mol
- Monoisotopenmasse: 212.152477885g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 4
- Komplexität: 260
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 50.4Ų
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM106225-100mg |
tert-butyl n-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 97% | 100mg |
$282 | 2021-08-06 | |
| Chemenu | CM106225-250mg |
tert-butyl n-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 97% | 250mg |
$470 | 2021-08-06 | |
| Chemenu | CM106225-1g |
tert-butyl n-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 97% | 1g |
$1408 | 2021-08-06 | |
| abcr | AB453692-100 mg |
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate, 95%; . |
1250995-45-9 | 95% | 100MG |
€422.10 | 2023-07-18 | |
| abcr | AB453692-250 mg |
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate, 95%; . |
1250995-45-9 | 95% | 250MG |
€677.10 | 2023-07-18 | |
| TRC | B813720-2.5mg |
tert-Butyl N-{2-Azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B813720-5mg |
tert-Butyl N-{2-Azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B813720-25mg |
tert-Butyl N-{2-Azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 25mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM106225-100mg |
tert-butyl n-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 97% | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM106225-250mg |
tert-butyl n-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate |
1250995-45-9 | 97% | 250mg |
$*** | 2023-04-03 |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate Verwandte Literatur
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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